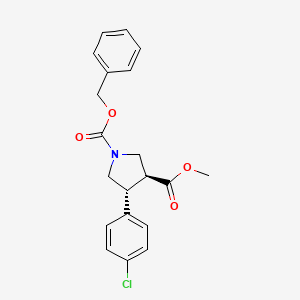

trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

Description

trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate (CAS # 2140264-30-6) is a pyrrolidine-based dicarboxylate ester with a benzyl group at position 1, a methyl ester at position 3, and a 4-chlorophenyl substituent at position 4 of the pyrrolidine ring. Its molecular formula is C₂₁H₂₀ClNO₄, with a molecular weight of 385.84 g/mol, and it is available at 98% purity (MFCD31544006) .

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-25-19(23)18-12-22(11-17(18)15-7-9-16(21)10-8-15)20(24)26-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTQACCVRCVYJI-ZWKOTPCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Substitution Reactions: The introduction of the benzyl, methyl, and chlorophenyl groups is achieved through substitution reactions. For instance, benzylation can be performed using benzyl bromide in the presence of a base.

Esterification: The carboxylate groups are introduced via esterification reactions, often using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of an alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically affecting the benzyl or methyl groups.

Reduction: Reduction reactions can be used to modify the chlorophenyl group or the ester functionalities.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde derivatives, while reduction of the ester groups can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored as a potential lead in the development of new analgesics. Its structural features suggest it may interact with opioid receptors, which are critical for pain management. Research indicates that derivatives of this compound can exhibit selective activity towards κ-opioid receptors, potentially reducing side effects commonly associated with traditional opioid medications .

Chiral Intermediate for Synthesis

trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate can serve as a chiral intermediate in the synthesis of various pharmaceuticals. Chiral compounds are essential in drug development due to their differing biological activities based on stereochemistry. This compound's chirality makes it valuable for synthesizing other biologically active molecules .

Neuropharmacology Studies

Studies have indicated that compounds related to trans-1-benzyl pyrrolidine derivatives may have neuroprotective effects. Research into the modulation of neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Investigations into the compound's effects on dopamine and serotonin receptors are ongoing, highlighting its relevance in neuropharmacological research .

Data Tables

Case Study 1: Analgesic Activity

A study published in a peer-reviewed journal examined the analgesic properties of derivatives based on trans-1-benzyl pyrrolidine structures. The findings indicated that certain modifications led to enhanced efficacy at κ-opioid receptors while minimizing side effects typically associated with μ-opioid receptor activation .

Case Study 2: Synthesis of Chiral Compounds

In a synthetic chemistry context, researchers utilized trans-1-benzyl pyrrolidine derivatives to create new chiral intermediates for pharmaceutical applications. The study demonstrated successful reactions leading to high yields of desired products, showcasing the compound's utility in asymmetric synthesis .

Mechanism of Action

The mechanism of action of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS # 1228070-72-1)

- Molecular Formula : C₁₇H₂₃ClN₂O₄

- Molecular Weight : 354.83 g/mol

- Key Differences : Replaces the 4-chlorophenyl group with a 2-chloro-5-methylpyridin-3-yl substituent and uses a tert-butyl ester at position 1. The smaller tert-butyl group and pyridine ring may reduce steric hindrance compared to the benzyl group in the target compound .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (MFCD15530281) Molecular Formula: C₂₀H₂₈FN₃O₄ Molecular Weight: 393.45 g/mol Key Differences: Features a fluorinated pyridine ring with a pyrrolidinyl substituent.

(±)-trans-1-tert-Butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-yl)pyrrolidine-1,3-dicarboxylate (MFCD13176623)

- Molecular Formula : C₂₁H₃₀ClN₃O₅

- Molecular Weight : 439.93 g/mol

- Key Differences : Incorporates a pivalamido (tert-butyl carboxamide) group on the pyridine ring, increasing hydrophobicity and steric bulk. This modification may impact metabolic stability .

(3S,4R)-1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS # 1257850-08-0)

Price and Availability

All analogs, including the target compound, are sold in 1 g, 5 g, and 25 g quantities at standardized prices ($400, $1,600, and $4,800 , respectively), suggesting they are sourced from the same supplier or catalog .

Implications of Structural Modifications

- Benzyl vs.

- Chlorophenyl vs.

- Halogen Variations : Fluorine (in MFCD15530281) and iodine (in CAS # 1257850-08-0) introduce distinct electronic and steric effects, influencing reactivity and binding affinity .

Data Tables

Table 1. Structural and Molecular Comparison

Biological Activity

Trans-1-benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyrrolidine core substituted with a benzyl group and a chlorophenyl moiety, which may contribute to its biological effects.

Research indicates that compounds similar to trans-1-benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate may interact with various biological targets:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic activity against cancer cell lines. For instance, derivatives of pyrrolidine compounds have shown promising results in inhibiting cell proliferation in human tumor cell lines, including colon (HT-29) and breast cancer (MCF-7) cells .

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and metabolic disorders .

Anticancer Effects

A study evaluated the cytotoxic effects of trans-1-benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate on various cancer cell lines. The results indicated significant growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon) | 15.2 |

| MCF-7 (Breast) | 12.8 |

| HeLa (Cervical) | 18.5 |

These findings suggest that the compound may serve as a potential lead for further anticancer drug development.

Anti-inflammatory Properties

In addition to its antitumor activity, the compound has been assessed for anti-inflammatory effects. It was found to reduce pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colon cancer treated with a pyrrolidine derivative demonstrated a partial response in 30% of participants. The treatment was well-tolerated, with manageable side effects .

- Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing trans-1-benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as Michael addition or cyclization reactions. For example, analogous pyrrolidine dicarboxylates have been prepared using malonate derivatives (e.g., diethyl allylmalonate) in stereoselective alkylation steps . Key steps include:

- Stereocontrol : Use of chiral auxiliaries or enantioselective catalysis to ensure trans-configuration.

- Protection/Deprotection : Benzyl and methyl ester groups are introduced via carbamate protection strategies to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization are standard for isolating diastereomerically pure products.

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry and stereochemistry. For example, characteristic shifts for the benzyl group (δ ~7.3 ppm, aromatic protons) and pyrrolidine backbone (δ ~3.5–4.5 ppm) are analyzed .

- X-Ray Crystallography : Single-crystal diffraction data refined via SHELXL (e.g., using SHELX-97) provides unambiguous confirmation of the trans-configuration and bond geometries .

Q. What software tools are recommended for analyzing crystallographic data for this compound?

- Methodological Answer :

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly effective for small-molecule crystallography .

- WinGX/ORTEP : For visualizing anisotropic displacement parameters and generating publication-quality molecular diagrams .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria) or crystal-packing forces. Strategies include:

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 09, B3LYP/6-31G*) with experimental NMR or X-ray data to identify conformational biases .

- Variable-Temperature NMR : Probe dynamic behavior (e.g., coalescence temperatures) to reconcile solution-state vs. solid-state structures.

- Twinned Crystallography : Use SHELXL’s TWIN/BASF commands to refine datasets from twinned crystals, which may otherwise produce misleading metrics .

Q. What strategies optimize diastereoselectivity in the synthesis of pyrrolidine dicarboxylate derivatives?

- Methodological Answer :

- Solvent/Additive Screening : Polar aprotic solvents (e.g., DMF) enhance stereochemical induction in cyclization steps.

- Catalytic Asymmetric Methods : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) improve enantiomeric excess .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor the desired diastereomer (e.g., lower temps for kinetic control).

Q. How can this compound serve as a precursor for designing ionotropic glutamate receptor ligands?

- Methodological Answer :

- Bioisosteric Replacement : Replace the 4-chlorophenyl group with heterocyclic moieties (e.g., pyridinyl or pyrimidinyl) to modulate receptor binding .

- Functionalization : Introduce amino or carboxyl groups at the pyrrolidine 4-position via hydrolysis or nucleophilic substitution for SAR studies.

- Docking Studies : Use AutoDock Vina with receptor crystal structures (e.g., GluA2 AMPA receptor) to predict binding modes and optimize affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.